![molecular formula C14H13N3O3S B2589261 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251560-95-8](/img/structure/B2589261.png)
2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
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Description
2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. Researchers synthesized a series of derivatives, including 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide, and evaluated their activity against Mycobacterium tuberculosis. Notably, compounds 6b and 6h exhibited increased potency. The presence of electron-donating substituents (such as dimethylamino, hydroxy, and methoxy groups) in the phenyl ring attached to the 4,5-dihydropyrazole ring likely contributes to their anti-mycobacterial activity .
Enoyl Reductase Inhibition
Docking studies were performed to predict the interactions of the target compounds (including our compound of interest) within the Mycobacterium tuberculosis enoyl reductase enzyme. These studies revealed insights into the mode of binding to amino acids, providing valuable information for drug design and development .
Drug-Likeness and Pharmacokinetic Properties
The synthesized compounds were assessed for drug-likeness using Osiris property explorer and molecular properties responsible for a good pharmacokinetic profile using Molinspiration online toolkit. Electron-releasing groups were found to enhance potency compared to the standard drug .
Other Potential Applications
While the literature primarily focuses on anti-tubercular activity, further investigations may uncover additional applications. However, specific details beyond anti-tubercular effects are limited in the available research.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGLRBFCYPBLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide |
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